(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride
Description
(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine hydrochloride is a chiral amine derivative featuring a 2,2-dimethyl-3,4-dihydrochromen (benzopyran) core linked to a propan-2-amine group. The compound’s stereochemistry at the C2 position (R-configuration) and its hydrochloride salt form enhance its stability and solubility, making it suitable for pharmacological applications.
Structural Features:
- Dihydrochromen ring: A partially saturated benzopyran system with two methyl groups at the C2 position.
- Amine substituent: A secondary amine at the C6 position of the dihydrochromen ring, protonated as a hydrochloride salt.
- Stereochemistry: The (2R) configuration may influence receptor binding and metabolic pathways.
Synthesis and Characterization:
Properties
IUPAC Name |
(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(15)8-11-4-5-13-12(9-11)6-7-14(2,3)16-13;/h4-5,9-10H,6-8,15H2,1-3H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWDGVMEQLPNX-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride is a derivative of the chromene family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 295.80 g/mol. The structure features a chromene backbone that is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂ClN |
| Molecular Weight | 295.80 g/mol |
| CAS Number | 2411177-92-7 |
| Melting Point | Not available |
| Density | Not available |
Synthesis
The synthesis of this compound typically involves the modification of chromene derivatives through alkylation or amination processes. Various synthetic routes have been explored to enhance the compound's stability and bioactivity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens. For instance, derivatives of chromanones have demonstrated significant inhibition against Leishmania species .
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially through the modulation of cytokine release and inhibition of the NLRP3 inflammasome pathway .
- Neuroprotective Properties : There is emerging evidence suggesting that chromene derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Case Studies
- Anti-Leishmanial Activity : A study evaluated the activity of thiochromanones against Leishmania species, revealing that certain derivatives exhibited IC50 values below 10 µM against intracellular amastigotes . This suggests potential parallels in the activity profile for this compound.
- Neuroinflammation Models : Research on related compounds has shown their ability to mitigate neuroinflammation in models of Alzheimer’s disease by inhibiting NLRP3 inflammasome activation and reducing levels of pro-inflammatory cytokines . This indicates a possible therapeutic avenue for this compound in neurodegenerative conditions.
Comparison with Similar Compounds
(S)-1-(3,4-Dimethoxy-phenyl)propan-2-amine
Structural Comparison :
| Feature | Target Compound | (S)-1-(3,4-Dimethoxy-phenyl)propan-2-amine |
|---|---|---|
| Core structure | 2,2-Dimethyl-3,4-dihydrochromen | 3,4-Dimethoxyphenyl |
| Amine position | C6 of dihydrochromen | C1 of phenyl |
| Stereochemistry | (2R) configuration | (S) configuration |
| Substituents | 2,2-Dimethyl groups (electron-donating) | 3,4-Methoxy groups (electron-donating) |
Functional Implications :
Dopamine Hydrochloride
Physicochemical and Analytical Comparison :
Pharmacological Notes:
- Dopamine’s catechol group enables binding to dopaminergic receptors, while the dihydrochromen structure in the target compound may favor interactions with serotonin or adrenergic receptors due to aromatic stacking differences.
- Both compounds use hydrochloride salts to improve stability, but the target’s bulky dihydrochromen moiety may reduce metabolic degradation compared to dopamine’s simpler structure .
Lumped Organic Compounds in Environmental Models
For example:
- The target compound’s dihydrochromen and amine groups could be lumped with benzopyran derivatives or arylalkylamines in environmental fate studies, reducing computational complexity in biodegradation modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
